molecular formula C21H11FN2O3S B2616802 7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one CAS No. 315679-75-5

7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one

Cat. No. B2616802
M. Wt: 390.39
InChI Key: FEHCJJHQIHEEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one” is a chemical compound with the molecular formula C21H11FN2O3S and a molecular weight of 390.391. It is not intended for human or veterinary use and is used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are synthetic approaches to similar thieno[2,3-d]pyrimidine compounds2.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C21H11FN2O3S. Unfortunately, I couldn’t find a specific source that provides a detailed molecular structure analysis of this compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been studied, and their reactions have been analyzed2.



Physical And Chemical Properties Analysis

The compound has a molecular weight of 390.391. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.


Scientific Research Applications

Synthesis and Biological Activity

Ionic Liquid-Promoted Synthesis and Antimicrobial Activity : A novel approach involving ionic liquid-promoted synthesis has been reported for the efficient and environmentally friendly preparation of chromone-pyrimidine coupled derivatives. These compounds, including those with a fluoro group on the chromone ring, have shown significant in vitro antimicrobial activity against various pathogens. Additionally, they exhibit good oral drug-like properties and non-toxic nature, suggesting potential as oral drug candidates (Tiwari et al., 2018).

Anticancer Agents : Research into fluorinated coumarin–pyrimidine hybrids has highlighted their potent anticancer activity. Microwave-assisted synthesis has yielded compounds with significant cytotoxicity against human cancer cell lines. Among these, certain compounds have shown comparable or superior potency to standard drugs like Cisplatin. These findings are supported by DNA cleavage studies, which indicate the mechanism by which these compounds inhibit pathogenic growth (Hosamani et al., 2015).

Antimicrobial and Antifungal Activities : The synthesis of 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones has been developed, with certain compounds demonstrating higher antimicrobial activity against Staphylococcus aureus than reference drugs like streptomycin. This research suggests the potential for developing new antimicrobial agents (Vlasov et al., 2018).

Analgesic, Anti-pyretic, and DNA Cleavage Studies : Novel pyrimidine derivatives of the coumarin moiety have been synthesized and evaluated for their in-vivo analgesic and anti-pyretic activities. Some compounds exhibited significant activities comparable with standard drugs. Additionally, DNA cleavage studies indicated the potential mechanism of action for these biological activities (Keri et al., 2010).

Antifibrotic Agents : Synthesis and evaluation of novel pirfenidone analogs, including benzocoumarin-pyrimidine hybrids, have shown potent antifibrotic activity without harmful side effects on liver and kidney functions. These findings open avenues for the development of new antifibrotic therapies (Ismail & Noaman, 2005).

Safety And Hazards

The compound is not intended for human or veterinary use and is used for research purposes1. Specific safety and hazard information for this compound was not found in the available resources.


Future Directions

The future directions for this compound are not specified in the available resources. Given its use for research purposes1, it may be subject to further studies to determine its potential applications.


Please note that this analysis is based on the available resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.


properties

IUPAC Name

7-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11FN2O3S/c22-14-5-1-12(2-6-14)16-10-28-21-19(16)20(23-11-24-21)26-15-7-3-13-4-8-18(25)27-17(13)9-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHCJJHQIHEEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxychromen-2-one

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